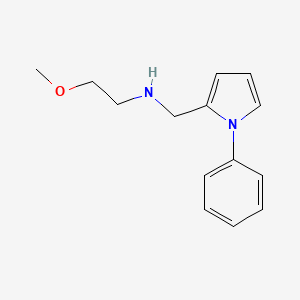

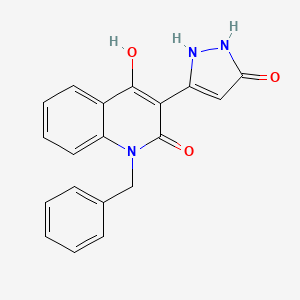

1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

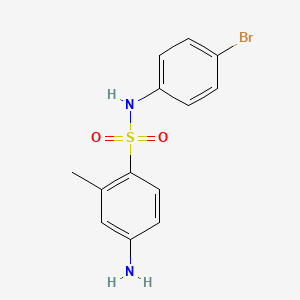

1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone, also known as BHQ, is a synthetic organic compound composed of a benzyl group, hydroxy group, oxo group, pyrazol group, and quinolinone moiety. BHQ is a versatile compound with many potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Tautomerism and Phototautomerism Studies

1-Benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is involved in scientific research focusing on oxo-hydroxy tautomerism and phototautomerism. A study conducted by Gerega et al. (2007) on related compounds showed that the direct attachment of a benzene ring to a heterocycle significantly increases the stability of oxo tautomers. The research revealed links between aromaticity and tautomerism, with UV-induced phototautomeric reactions transforming oxo forms into hydroxy tautomers for certain compounds (Gerega, Lapinski, Nowak, Furmanchuk, & Leszczynski, 2007).

Synthesis and Characterization in Chemistry

The compound plays a significant role in the synthesis and characterization of various chemical structures. For example, Ashry et al. (1978) explored reactions involving derivatives of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones, a process that contributes to the understanding of chemical reactions and molecular transformations (Ashry, Kholy, & Kilany, 1978).

Antioxidant Properties in Lubricating Grease

Hussein, Ismail, and El-Adly (2016) researched the antioxidant efficiency of 4-hydroxy quinolinone derivatives, including compounds structurally similar to this compound, in lubricating greases. They found correlations between oxidation inhibition and calculated quantum chemical parameters, indicating potential industrial applications (Hussein, Ismail, & El-Adly, 2016).

Synthesis of Fused Heterocyclic Polynuclear Systems

Abass and Othman (2001) conducted a study on the synthesis of novel 3-pyrazolyl-2-quinolinones, which involves the compound . This research contributes to the development of fused heterocyclic polynuclear systems, highlighting the compound's role in creating complex molecular structures (Abass & Othman, 2001).

Role in Generating Novel Heterocycles

Avila et al. (2011) utilized the compound in synthesizing novel heterocyclic compounds for biological screening. This demonstrates the versatility of the compound in constructing unique heterocycles, which could have implications in pharmacology and medicinal chemistry (Avila, Solano, Haddadin, & Kurth, 2011).

特性

IUPAC Name |

1-benzyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-16-10-14(20-21-16)17-18(24)13-8-4-5-9-15(13)22(19(17)25)11-12-6-2-1-3-7-12/h1-10,24H,11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCYWSLKDAZCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C4=CC(=O)NN4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)

![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)